molecular formula C23H26BrFN2O2 B4050228 N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide

N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide

Cat. No.: B4050228
M. Wt: 461.4 g/mol
InChI Key: KXNJQVFHCYVUGV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H26BrFN2O2 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.11617 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of synthesis and characterization focuses on developing novel compounds with potential applications in medicinal chemistry and materials science. For example, studies have synthesized novel piperidine derivatives and analyzed their properties through various spectroscopic methods, indicating the importance of structural analysis in developing new compounds with desired properties (Sanjeevarayappa et al., 2015).

Biological Evaluation

Compounds with similar structural features have been evaluated for their biological activities, including antimicrobial and anthelmintic activities. Such studies highlight the potential of novel synthetic compounds in addressing various biological and health-related challenges (Sanjeevarayappa et al., 2015).

Pharmacological Applications

Related research has explored the pharmacological applications of structurally similar compounds. For instance, derivatives of piperidine have been investigated for their roles in modulating receptors and biological pathways, suggesting potential therapeutic applications in treating diseases such as Alzheimer's and bacterial infections (Piccoli et al., 2012).

Material Science Applications

Research into compounds with ether and amine functionalities derived from tert-butyl groups has shown applications in materials science, particularly in the synthesis of polyamides with high thermal stability and solubility in polar solvents. This illustrates the compound's potential utility in creating new materials with specific mechanical and thermal properties (Hsiao et al., 2000).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrFN2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-20-9-8-18(24)14-19(20)25/h4-9,14-15H,10-13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNJQVFHCYVUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide
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N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide
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N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide
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N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide
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N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide
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N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide

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